molecular formula C11H14INO B1396916 4-(4-Iodo-2-methylphenyl)morpholine CAS No. 1310704-44-9

4-(4-Iodo-2-methylphenyl)morpholine

Cat. No. B1396916
M. Wt: 303.14 g/mol
InChI Key: HWCXRBKHCCHVDR-UHFFFAOYSA-N
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Patent
US08785639B2

Procedure details

A flask was charged with 4-iodo-2-methylaniline (2.0 g, 8.6 mmol), 2,2′-dichloroethyl ether (2.45 g, 17.2 mmol), NH4Br (8.28 g, 25 mmol), and an aqueous NaOH solution (42 wt %, 4.10 g, 42.9 mmol). The mixture was refluxed overnight. The reaction mixture was cooled to rt and diluted with EtOAc (20 mL). The organic layer was separated, and the aqueous layer extracted with EtOAc (20 mL). The combined organic layers were washed with water (20 mL), dried over MgSO4 and concentrated under reduced pressure. The material was purified on silica gel eluting with 10:1 hexane/EtOAc to give 4-(4-iodo-2-methylphenyl)morpholine (1.3 g, 50%): 1H NMR (CDCl3, 400 MHz): 7.48 (d, J=8.4 Hz, 2H), 6.76 (s, 2H), 3.84-3.82 (m, 4H), 2.88-2.85 (m, 4H), 2.26 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]([O:13][CH2:14][CH2:15]Cl)[CH2:11]Cl.[NH4+].[Br-].[OH-].[Na+]>CCOC(C)=O>[I:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH2:15][CH2:14][O:13][CH2:10][CH2:11]2)=[C:4]([CH3:9])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)C
Name
Quantity
2.45 g
Type
reactant
Smiles
C(CCl)OCCCl
Name
Quantity
8.28 g
Type
reactant
Smiles
[NH4+].[Br-]
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified on silica gel eluting with 10:1 hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=C(C=C1)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.